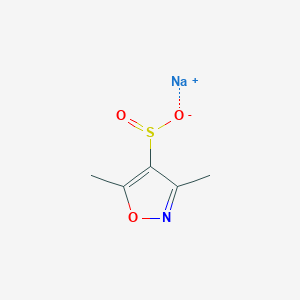
Sodium 3,5-dimethylisoxazole-4-sulfinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3,5-dimethylisoxazole-4-sulfinate is a chemical compound with the molecular formula C5H8NNaO3S. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. Isoxazole derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium 3,5-dimethylisoxazole-4-sulfinate typically involves the reaction of 3,5-dimethylisoxazole with sulfur dioxide and a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the sulfinate group. The process can be summarized as follows:
Starting Material: 3,5-dimethylisoxazole
Reagent: Sulfur dioxide (SO2)
Base: Sodium hydroxide (NaOH)
Reaction Conditions: The reaction is typically carried out at room temperature with constant stirring to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of automated systems ensures precise control over reaction parameters, reducing the risk of side reactions and improving product purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3,5-dimethylisoxazole-4-sulfinate undergoes various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can convert the sulfinate group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfonate derivatives
Reduction: Sulfide derivatives
Substitution: Various substituted isoxazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Sodium 3,5-dimethylisoxazole-4-sulfinate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonate and sulfide derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoxazole derivatives, including this compound, are investigated for their therapeutic potential in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of sodium 3,5-dimethylisoxazole-4-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinate group can act as a nucleophile, participating in various biochemical reactions. The compound’s biological activity is attributed to its ability to modulate enzyme activity and interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Dimethylisoxazole: The parent compound without the sulfinate group.
3,5-Dimethylisoxazole-4-sulfonate: An oxidized form of the sulfinate derivative.
3,5-Dimethylisoxazole-4-sulfide: A reduced form of the sulfinate derivative.
Uniqueness
Sodium 3,5-dimethylisoxazole-4-sulfinate is unique due to its sulfinate group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the sulfinate group allows for diverse chemical transformations and potential therapeutic applications .
Propriétés
Formule moléculaire |
C5H6NNaO3S |
|---|---|
Poids moléculaire |
183.16 g/mol |
Nom IUPAC |
sodium;3,5-dimethyl-1,2-oxazole-4-sulfinate |
InChI |
InChI=1S/C5H7NO3S.Na/c1-3-5(10(7)8)4(2)9-6-3;/h1-2H3,(H,7,8);/q;+1/p-1 |
Clé InChI |
AJMIJVVNGPWHSH-UHFFFAOYSA-M |
SMILES canonique |
CC1=C(C(=NO1)C)S(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















